molecular formula C18H34N2O4 B2414927 dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate CAS No. 215596-34-2

dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate

Cat. No.: B2414927
CAS No.: 215596-34-2
M. Wt: 342.48
InChI Key: VWYYVRAJVJLAGB-VWMHFEHESA-N
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Description

Dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate is an organic compound that combines dicyclohexylamine with an ester derivative of (S)-2-((ethoxycarbonyl)amino)propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate typically involves the Steglich esterification reaction. This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds under mild conditions, allowing the formation of the ester without significant side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate is unique due to its combination of dicyclohexylamine and the ester derivative of (S)-2-((ethoxycarbonyl)amino)propanoic acid. This structure imparts specific reactivity and stability, making it valuable in various applications.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-(ethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C6H11NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-11-6(10)7-4(2)5(8)9/h11-13H,1-10H2;4H,3H2,1-2H3,(H,7,10)(H,8,9)/t;4-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYYVRAJVJLAGB-VWMHFEHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@@H](C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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